Product packaging for 6-(Iodomethyl)hexahydrofuro[3,4-b]furan(Cat. No.:CAS No. 2138125-71-8)

6-(Iodomethyl)hexahydrofuro[3,4-b]furan

Cat. No.: B2488491
CAS No.: 2138125-71-8
M. Wt: 254.067
InChI Key: JAMMVEFARYPTSE-UHFFFAOYSA-N
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Description

6-(Iodomethyl)hexahydrofuro[3,4-b]furan is a valuable chemical building block in agricultural chemistry research, particularly in the development of compounds with new modes of action. Its core structure is based on the hexahydrofuro[3,4-b]furan scaffold, which has been identified as a key structural feature in a novel class of acyl-acyl carrier protein (ACP) thioesterase inhibitors . These inhibitors are a promising area for controlling resistant weed species, as they target a plant-specific enzyme crucial for fatty acid synthesis . Researchers can utilize the reactive iodomethyl group in this molecule for further functionalization, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies. The exploration of such hexahydrofuro[3,4-b]furan-based lead structures is a cutting-edge approach to discovering potent herbicides, especially for pre-emergence control of grass weeds . This product is intended for research purposes in a controlled laboratory environment only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11IO2 B2488491 6-(Iodomethyl)hexahydrofuro[3,4-b]furan CAS No. 2138125-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO2/c8-3-6-7-5(4-10-6)1-2-9-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMMVEFARYPTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1COC2CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of 6 Iodomethyl Hexahydrofuro 3,4 B Furan

Stereoselective Construction of the Hexahydrofuro[3,4-b]furan Bicyclic System

The assembly of the fused bicyclic system with defined stereochemistry at multiple chiral centers is the foundational challenge in the synthesis of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan. Modern synthetic methods have enabled significant progress in controlling the three-dimensional architecture of this scaffold.

Diastereoselective Control in Cyclization Reactions towards the [3,4-b] Scaffold

Diastereoselective control is paramount in establishing the relative configuration of the stereocenters within the hexahydrofuro[3,4-b]furan core. A prominent strategy involves the Lewis acid-mediated cyclization of acyclic precursors. For instance, the reaction of aldehydes with chiral homoallylic alcohols, such as (2R,3S)-3-((tert-butyldiphenylsilyl)oxy)-2-hydroxypent-4-en-1-yl pivalate, can proceed with a high degree of diastereoselectivity. nih.gov

The use of a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), facilitates a cyclization cascade that constructs the bicyclic system. nih.gov The inherent chirality in the starting material guides the formation of specific diastereomers. The reaction begins with the activation of the aldehyde by the Lewis acid, followed by the intramolecular attack of the alkene, leading to the formation of the fused ring system. The stereochemical outcome is dictated by the preferred transition state geometry, which is influenced by the existing stereocenters in the acyclic precursor.

Enantioselective Synthetic Approaches for Optically Active Hexahydrofuro[3,4-b]furan Cores

The synthesis of enantiomerically pure hexahydrofuro[3,4-b]furan derivatives is most commonly achieved through substrate-controlled approaches, where the chirality is sourced from a readily available chiral starting material (chiral pool synthesis). A notable example is the synthesis starting from ((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol. rsc.org This starting material, derived from carbohydrates, contains the necessary stereochemical information to produce the target bicyclic system in high enantiomeric purity.

The reaction of this chiral precursor with various aldehydes, mediated by BF₃·OEt₂, yields substituted hexahydrofuro[3,4-b]furan-4-ols with excellent enantioselectivity. rsc.orgx-mol.net This approach ensures that the absolute configuration of the final product is predetermined by the configuration of the starting material, obviating the need for chiral resolution at later stages.

Application of Chiral Catalysts and Ligands in the Stereocontrolled Synthesis of Hexahydrofuro[3,4-b]furan Derivatives

While substrate-controlled syntheses are effective, the development of catalyst-controlled enantioselective methods is a key area of research. In the synthesis of related fused furan (B31954) systems, chiral Lewis acids and ligands have been shown to induce high levels of stereocontrol. For the analogous hexahydrofuro[2,3-b]furan (B8680694) system, catalysts formed from tin(II) triflate in combination with chiral ligands like BINAP or Evans's pybox ligands have been utilized. Although specific applications of external chiral catalysts for the direct enantioselective synthesis of the hexahydrofuro[3,4-b]furan core are less commonly reported, the principles are transferable. A chiral catalyst can coordinate to the reactants, creating a chiral environment that directs the cyclization to favor the formation of one enantiomer over the other. The Lewis acid BF₃·OEt₂, while not chiral itself, is essential in these stereocontrolled syntheses for activating the substrate and enabling the cyclization of the chiral precursor to proceed efficiently and with high fidelity. nih.govrsc.org

Strategies for the Regioselective Installation of the Iodomethyl Moiety at the C-6 Position

The introduction of the iodomethyl group at the C-6 position requires a regioselective functionalization strategy. This is typically accomplished by converting a precursor functional group, most commonly a primary alcohol (a hydroxymethyl group), into the desired iodide. The synthesis of a 6-(hydroxymethyl)hexahydrofuro[3,4-b]furan precursor would be the logical prerequisite.

Once the 6-hydroxymethyl precursor is obtained, several reliable methods exist for its conversion to this compound. These methods are designed to be high-yielding and regioselective for primary alcohols.

MethodReagentsTypical ConditionsAdvantages
Appel Reaction Triphenylphosphine (PPh₃), Iodine (I₂)Inert solvent (e.g., DCM, THF), Room temperatureMild conditions, high yield for primary alcohols.
Sulfonate Displacement 1. Mesyl chloride (MsCl) or Tosyl chloride (TsCl), Base (e.g., Et₃N, Pyridine)2. Sodium Iodide (NaI)1. 0°C to RT2. Acetone or DMF, heatedTwo-step process, reliable, good for sterically unhindered alcohols.

The Appel reaction is a classic and efficient one-step method for converting alcohols to alkyl iodides. The reaction proceeds through a phosphonium iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction. Alternatively, a two-step procedure involving the conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with sodium iodide (Finkelstein reaction) is also highly effective.

Radical-Mediated Cyclization Pathways in Hexahydrofuro[3,4-b]furan Formation

Radical cyclizations offer a powerful alternative for the construction of cyclic systems, often under mild conditions and with high functional group tolerance. wikipedia.org The formation of the hexahydrofuro[3,4-b]furan scaffold can be envisioned through an intramolecular cyclization of a suitably designed acyclic radical intermediate.

For the closely related hexahydrofuro[2,3-b]furan system, a radical-mediated 5-exo cyclization promoted by tributyltin hydride (Bu₃SnH) and a radical initiator like triethylborane (Et₃B) has been successfully employed. mdpi.com A similar strategy could be applied to form the [3,4-b] isomer. The key steps would involve:

Radical Generation: Formation of a radical at a specific position on an acyclic precursor. This can be achieved, for example, from an alkyl halide or a xanthate ester.

Intramolecular Cyclization: The radical attacks a strategically placed intramolecular double bond. According to Baldwin's rules, a 5-exo-trig cyclization is generally favored for forming five-membered rings, which would be the pathway to generate the tetrahydrofuran (B95107) rings of the bicyclic system.

Radical Quenching: The newly formed cyclized radical is trapped by a hydrogen atom donor (e.g., Bu₃SnH) to yield the final product. wikipedia.org

This approach provides a complementary method to the more common polar, acid-catalyzed cyclization pathways.

Cascade and Tandem Reactions for the Efficient Assembly of the Fused Ring System

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient means of assembling complex molecular architectures like the hexahydrofuro[3,4-b]furan system. rsc.org A notable example is the tandem Prins and pinacol rearrangement. rsc.orgx-mol.net

This synthetic route utilizes a chiral vinyl-substituted dioxolane methanol derivative and an aldehyde. The reaction, catalyzed by a Lewis acid such as BF₃·OEt₂, proceeds through the following sequence:

Prins Cyclization: The reaction initiates with a Prins-type cyclization between the aldehyde and the homoallylic alcohol moiety of the precursor. This step forms a six-membered ring intermediate and a tertiary carbocation.

Pinacol Rearrangement: The carbocation intermediate then undergoes a stereospecific pinacol-type rearrangement. This involves the migration of an adjacent carbon, leading to a ring contraction that forms the thermodynamically stable fused five-membered ring system of the hexahydrofuro[3,4-b]furan core.

This tandem sequence is highly stereoselective, with the stereochemistry of the final product being controlled by the chiral starting material. rsc.org It represents a highly efficient method for constructing the bicyclic scaffold in a single step from relatively simple acyclic precursors.

Prins and Pinacol Rearrangement Strategies for Hexahydrofuro[3,4-b]furan Formation

A powerful approach for the construction of the hexahydrofuro[3,4-b]furan core involves a tandem Prins and pinacol rearrangement sequence. This strategy has been effectively demonstrated in the stereoselective synthesis of hexahydrofuro[3,4-b]furan-4-ol derivatives. The reaction proceeds via the cyclization of a homoallylic alcohol with an aldehyde, mediated by a Lewis acid such as boron trifluoride etherate. rsc.orgx-mol.netx-mol.net

The key steps of this transformation are:

Prins Cyclization: The Lewis acid activates the aldehyde, which is then attacked by the alkene of the homoallylic alcohol, forming a transient oxocarbenium ion. This is followed by intramolecular trapping by the hydroxyl group to form a tetrahydropyran ring intermediate.

Pinacol Rearrangement: The resulting intermediate undergoes a pinacol-type rearrangement, where a 1,2-hydride or alkyl shift occurs, leading to the formation of the more stable furo[3,4-b]furan skeleton. masterorganicchemistry.com This acid-catalyzed rearrangement of a 1,2-diol involves the protonation of a hydroxyl group, its departure as water to form a carbocation, and the subsequent migration of a carbon-carbon bond to the adjacent carbon, forming a carbon-oxygen pi bond. masterorganicchemistry.com

This tandem reaction has been shown to produce a variety of substituted furanols in good yields (up to 86%) and with excellent diastereoselectivity and enantioselectivity. rsc.orgx-mol.netx-mol.net The reaction conditions can be tuned to favor the formation of either the monomeric hexahydrofuro[3,4-b]furan-4-ol or its dimeric form. The dimer can be conveniently converted back to the monomer in quantitative yields using aqueous zinc(II) chloride in tetrahydrofuran. rsc.orgx-mol.netx-mol.net

Table 1: Selected Examples of Prins-Pinacol Rearrangement for Hexahydrofuro[3,4-b]furan Synthesis

EntryAldehydeProductYield (%)
1Benzaldehyde3-phenylhexahydrofuro[3,4-b]furan-4-ol86
24-Chlorobenzaldehyde3-(4-chlorophenyl)hexahydrofuro[3,4-b]furan-4-ol82
34-Methoxybenzaldehyde3-(4-methoxyphenyl)hexahydrofuro[3,4-b]furan-4-ol78
4Cinnamaldehyde3-styrylhexahydrofuro[3,4-b]furan-4-ol75

Photochemical Cycloaddition Routes to Furan-Fused Architectures

Photochemical [2+2] cycloaddition reactions offer a powerful and atom-economical method for the construction of furan-fused architectures. This approach involves the irradiation of a mixture of a furan derivative and a suitable alkene or other unsaturated partner, leading to the formation of a cyclobutane ring, which can then be further elaborated to the desired hexahydrofuro[3,4-b]furan skeleton. rsc.org

A notable example is the photochemical cycloaddition of furan and benzene, which upon irradiation at 254 nm, yields various cycloadducts. rsc.org While this specific reaction may not directly yield the hexahydrofuro[3,4-b]furan core, the principle can be extended to other systems. For instance, a one-pot procedure for the synthesis of a key precursor to the HIV protease inhibitor Darunavir utilizes a [2+2] photocycloaddition between 1,2-dihydrofuran and a protected glycolaldehyde. researchgate.net This is followed by hydrogenation and a lipase-catalyzed kinetic resolution to afford the enantiopure target compound in high yield and excellent enantiomeric excess. researchgate.net

More recently, the use of furan-fused cyclobutanones as versatile four-carbon synthons in catalytic [4+2] and [4+4] cycloadditions has been demonstrated. nih.govnih.govresearchgate.netresearchgate.net These reactions, catalyzed by rhodium(I) and gold(I) complexes, respectively, allow for the modular and atom-economic construction of furan-fused lactams, which are important motifs in many natural products and bioactive molecules. nih.govnih.govresearchgate.net This strategy highlights the potential of photochemical methods to generate key intermediates that can be further transformed into complex furan-fused systems.

Transition Metal-Catalyzed Synthetic Routes to Hexahydrofuro[3,4-b]furan Derivatives

Transition metal catalysis has emerged as a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. These powerful tools have also been applied to the synthesis of hexahydrofuro[3,4-b]furan and related furan-fused systems.

Nickel-Catalyzed Carbon-Carbon Bond Formation in Hexahydrofuro[2,3-b]furan Systems

While the provided outline specifies hexahydrofuro[2,3-b]furan systems for this subsection, the principles of nickel-catalyzed carbon-carbon bond formation are broadly applicable to the synthesis of various furan-containing heterocycles. Nickel catalysts are particularly attractive due to their lower cost compared to precious metals and their unique reactivity in cross-coupling reactions. rsc.org

Nickel-catalyzed cross-coupling reactions, such as the Suzuki arylation of unactivated tertiary alkyl halides, provide a powerful method for the formation of C(sp³)–C(sp²) bonds, which is relevant for the introduction of substituents onto the hexahydrofurofuran core. nih.govmit.edu These reactions often proceed via radical intermediates and can be achieved using commercially available catalyst systems like NiBr₂·diglyme and 4,4'-di-tert-butyl-2,2'-bipyridine. nih.gov Furthermore, nickel catalysts have been employed in cross-coupling reactions involving the cleavage of carbon-oxygen bonds, offering alternative disconnection strategies for the synthesis of complex molecules. nih.gov

Although direct examples of nickel-catalyzed synthesis of the hexahydrofuro[3,4-b]furan ring system are not prevalent in the provided search results, the extensive utility of nickel catalysis in C-C bond formation suggests its potential for the late-stage functionalization of pre-formed hexahydrofurofuran cores or in the construction of key precursors. rsc.orgresearchgate.net

Lewis Acid-Mediated Cyclizations and Rearrangements in Furan Synthesis

Lewis acids play a pivotal role in a multitude of synthetic transformations leading to furan-containing molecules. Their ability to activate functional groups facilitates a range of cyclization and rearrangement reactions, providing access to diverse heterocyclic architectures. researchgate.net

For instance, Lewis acids like hafnium tetrachloride (HfCl₄) have been shown to efficiently catalyze the Diels-Alder reaction of furan with various dienophiles. tohoku.ac.jp This cycloaddition provides a direct route to 7-oxabicyclo[2.2.1]heptene derivatives, which are valuable intermediates for the synthesis of various natural products and can be further elaborated to furan-fused systems. HfCl₄ is particularly effective as it can act as an active Lewis acid even in the presence of excess furan, allowing the reaction to proceed at low temperatures with high endo selectivity. tohoku.ac.jp

Lewis acids are also instrumental in promoting domino reactions for the synthesis of dihydrobenzofuranones from 2,5-dimethylfuran and 1,3-dicarbonyls. rsc.org Furthermore, Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed to synthesize functionalized 1-hydroxycarbazoles. nih.gov These examples underscore the versatility of Lewis acids in mediating complex transformations to construct furan-based and furan-fused ring systems. rsc.org

Biocatalytic and Chemoenzymatic Approaches for Accessing Enantiopure Hexahydrofuro[3,4-b]furan Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective synthetic methods. Biocatalysis and chemoenzymatic strategies have emerged as powerful tools for the synthesis of chiral building blocks, including enantiopure hexahydrofuro[3,4-b]furan intermediates. nih.gov These approaches often utilize enzymes, such as lipases and ketoreductases, to perform highly stereoselective transformations.

A prominent example is the chemoenzymatic synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate for several HIV protease inhibitors, including Darunavir. researchgate.netresearchgate.net One successful strategy involves an organocatalytic condensation of 1,2-dihydrofuran and glycolaldehyde, followed by an enzymatic kinetic resolution catalyzed by a lipase. researchgate.net This one-pot process affords the target alcohol with greater than 99% enantiomeric excess. researchgate.net

Another approach involves the dynamic kinetic resolution of a β-ketolactone using a ketoreductase (KRED) and a glutamate dehydrogenase (GDH). mdpi.com The resulting chiral lactone can then be converted to the desired hexahydrofuro[2,3-b]furan-3-ol through subsequent chemical steps. mdpi.com These examples highlight the synergy between chemical and enzymatic transformations, enabling the efficient and highly selective synthesis of complex chiral molecules.

Chemical Reactivity and Mechanistic Studies of 6 Iodomethyl Hexahydrofuro 3,4 B Furan

Reactivity Profile of the Iodomethyl Group: Nucleophilic Substitution and Elimination Pathways

The primary site of reactivity in 6-(Iodomethyl)hexahydrofuro[3,4-b]furan is the carbon-iodine bond. The iodine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a valuable precursor in the synthesis of more complex molecules.

Nucleophilic substitution reactions typically proceed via an S(_N)2 mechanism, wherein a nucleophile attacks the electrophilic carbon atom bearing the iodine, leading to inversion of stereochemistry if the carbon is chiral. Common nucleophiles employed in reactions with similar alkyl iodides include hydroxides, alkoxides, cyanides, and amines.

While S(_N)2 reactions are predominant, elimination pathways, such as E2 reactions, can also occur, particularly in the presence of strong, sterically hindered bases. The regioselectivity of elimination would be influenced by the stability of the resulting alkene, which in this bicyclic system, is constrained by Bredt's rule, making the formation of a double bond at the bridgehead position unfavorable.

The following table summarizes representative nucleophilic substitution reactions for analogous primary alkyl iodides, illustrating the versatility of this functional group.

NucleophileReagent ExampleProduct Functional Group
HydroxideSodium Hydroxide (NaOH)Alcohol (-OH)
AlkoxideSodium Methoxide (NaOCH(_3))Ether (-OCH(_3))
CyanideSodium Cyanide (NaCN)Nitrile (-CN)
AmineAmmonia (NH(_3))Primary Amine (-NH(_2))

Intramolecular Cyclizations and Rearrangements Involving the Hexahydrofuro[3,4-b]furan Core

The hexahydrofuro[3,4-b]furan core can participate in various intramolecular reactions, often triggered by transformations involving the iodomethyl substituent. For instance, conversion of the iodomethyl group to a nucleophilic species could initiate an intramolecular cyclization if a suitable electrophilic site is present elsewhere on the bicyclic system.

Rearrangements of the fused furan (B31954) rings can also be induced under specific reaction conditions, such as in the presence of strong acids or bases. rsc.orgx-mol.net Pinacol-type rearrangements have been observed in related hexahydrofurofuranol systems, suggesting that carbocationic intermediates generated from the this compound could potentially undergo skeletal reorganization. rsc.orgx-mol.net The stability of the bicyclic core is a significant factor, with ring strain influencing the propensity for such rearrangements.

Functional Group Interconversions and Modifications of the Iodomethyl Substituent

The iodomethyl group is a versatile handle for a variety of functional group interconversions beyond simple nucleophilic substitution. For example, reduction of the carbon-iodine bond can be achieved using reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation to yield the corresponding methyl-substituted hexahydrofuro[3,4-b]furan.

Furthermore, the iodomethyl group can be converted into an organometallic species, such as an organolithium or Grignard reagent, by treatment with an appropriate metal. This transformation dramatically inverts the reactivity of the carbon atom, turning it from an electrophile into a potent nucleophile, which can then be used to form new carbon-carbon bonds.

A summary of potential functional group interconversions is presented in the table below:

Reagent(s)TransformationProduct Functional Group
LiAlH(_4)ReductionMethyl (-CH(_3))
Mg, Et(_2)OGrignard FormationGrignard Reagent (-MgI)
n-BuLiOrganolithium FormationOrganolithium (-Li)
NaN(_3)Azide FormationAzide (-N(_3))

Factors Governing the Stability and Reactivity of the Hexahydrofuro[3,4-b]furan System in Synthetic Transformations

The ether linkages within the furan rings are susceptible to cleavage under strongly acidic conditions, which could lead to ring-opening and the formation of diol derivatives. However, under neutral or basic conditions, the ether groups are relatively inert, allowing for selective transformations at the iodomethyl substituent.

Structure Based Design and Derivatization Strategies for Hexahydrofuro 3,4 B Furan Scaffolds

Exploration of Structure-Binding Relationships within Hexahydrofuro[3,4-b]furan Derivatives for Targeted Molecular Interactions

In the field of agrochemicals, research on hexahydrofuro[3,4-b]furan-based acyl-acyl carrier protein (ACP) thioesterase inhibitors has been inspired by X-ray co-crystal structure-based modeling. nih.gov These studies have led to the identification of lead structures with strong target affinity and promising herbicidal activity against commercially important grass weeds. nih.govnih.gov The SAR studies in this area have focused on the impact of ortho-substituted aryloxy side chains on the inhibitory activity. nih.govnih.gov

Rational Design and Synthesis of Substituted Hexahydrofuro[3,4-b]furan Analogs

The rational design and synthesis of substituted hexahydrofuro[3,4-b]furan analogs are driven by the insights gained from structure-binding relationship studies. The goal is to create novel molecules with improved efficacy, selectivity, and pharmacokinetic properties.

The modulation of peripheral substituents on the hexahydrofuro[3,4-b]furan scaffold is a key strategy for fine-tuning the biological activity of these compounds. By systematically altering the substituents, researchers can optimize interactions with the target protein and modulate the compound's physicochemical properties. For example, in the development of acyl-ACP thioesterase inhibitors, a broad SAR study was conducted by synthesizing a series of hexahydrofuro[3,4-b]furans with various ortho-substituted aryloxy side chains. nih.gov This systematic approach allowed for the identification of substituents that confer potent herbicidal activity. nih.govnih.gov The synthesis of these analogs often involves the reaction of a substituted hexahydrofuro[3,4-b]furan-4-ol with a corresponding substituted benzyl bromide in the presence of a base like cesium carbonate or potassium carbonate. nih.gov

The isomeric form of the fused furan (B31954) rings significantly influences both the synthetic accessibility and the chemical properties of the resulting compounds. The hexahydrofuro[3,4-b]furan and hexahydrofuro[2,3-b]furan (B8680694) scaffolds, while structurally similar, present different synthetic challenges and result in molecules with distinct three-dimensional shapes and biological activities.

The synthesis of the hexahydrofuro[2,3-b]furan core, a key component of the HIV protease inhibitor Darunavir, has been extensively studied. mdpi.comresearchgate.netallfordrugs.comresearchgate.net Various synthetic routes have been developed, often starting from chiral precursors to control the stereochemistry of the three chiral centers. mdpi.com One approach involves the cyclization of glycolaldehyde and 2,3-dihydrofuran. researchgate.net In contrast, a novel synthetic route for hexahydrofuro[3,4-b]furan-4-ol involves the cyclization of ((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol with aldehydes, mediated by borontrifluoride etherate. rsc.orgx-mol.net This method allows for the creation of a variety of substituted derivatives with excellent diastereoselectivity and enantioselectivity. rsc.orgx-mol.net

The different spatial arrangement of the oxygen atoms in the [3,4-b] and [2,3-b] isomers leads to distinct chemical properties and biological activities. This is evident in their application as HIV protease inhibitors, where the specific geometry of the bis-THF ligand is crucial for binding to the active site of the enzyme. acs.org

IsomerCommon ApplicationKey Synthetic Precursors
Hexahydrofuro[2,3-b]furan HIV Protease Inhibitors (e.g., Darunavir)Glycolaldehyde, 2,3-dihydrofuran, Chiral sugar derivatives
Hexahydrofuro[3,4-b]furan Herbicides (Acyl-ACP thioesterase inhibitors)((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol, Aldehydes

Scaffold Hopping and Bioisosteric Replacement Concepts in Hexahydrofuro[3,4-b]furan Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry and agrochemical research to identify novel chemical entities with improved properties. uniroma1.it These concepts have been successfully applied in the study of hexahydrofuro[3,4-b]furan derivatives.

Scaffold hopping involves replacing a central molecular core with a structurally different scaffold while retaining similar biological activity. This approach was utilized to identify new hexahydrofuro[3,4-b]furan-based lead structures for acyl-ACP thioesterase inhibitors. nih.govnih.gov The design was inspired by known fatty acid thioesterase inhibitors and insecticidal natural products that contain a 3,7-dioxa[3.3.0]bicyclooctane scaffold. nih.gov

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical and chemical properties, leading to similar biological activity. u-strasbg.fr In the context of hexahydrofuro[3,4-b]furan research, various structural motifs have been shown to exhibit binding affinity to fatty acid thioesterase (FAT) enzymes. This has encouraged the exploration of isosteric replacements to discover novel FAT inhibitors. nih.gov For instance, partially saturated moieties like 2,3-dihydro nih.govresearchgate.netthiazolo[4,5-b]pyridine and 3,4-dihydro-2H-pyrano[2,3-b]pyridine have been investigated as potential bioisosteres. nih.gov

Computational Design and Predictive Modeling for Guiding Hexahydrofuro[3,4-b]furan Derivatization

Computational design and predictive modeling play an increasingly important role in guiding the derivatization of hexahydrofuro[3,4-b]furan scaffolds. These in silico methods help to prioritize synthetic targets and predict the biological activity of novel compounds, thereby accelerating the drug discovery and development process.

Molecular modeling studies, including receptor docking analysis, were instrumental in the identification of new hexahydrofuro[3,4-b]furan-based lead structures for herbicides. nih.govnih.gov By docking virtual compounds into the active site of the target enzyme, researchers can predict their binding affinity and orientation, providing a rationale for observed structure-activity relationships. nih.gov This modeling-inspired approach to structural variations has led to the discovery of new compounds with good acyl-ACP thioesterase inhibition and promising herbicidal activity. nih.govnih.gov These computational tools allow for the exploration of a much larger chemical space than would be feasible through synthesis alone, making the design process more efficient and targeted.

Applications of Hexahydrofuro 3,4 B Furan Motifs in Advanced Organic Synthesis

Strategic Building Blocks in the Total Synthesis of Complex Natural Products and Analogues

The furanofuran skeleton is a recurring structural motif in a variety of natural products and pharmacologically active molecules. acs.orgchim.it While direct applications of 6-(iodomethyl)hexahydrofuro[3,4-b]furan in the completed total synthesis of a complex natural product are not extensively documented, the strategic importance of the core scaffold is well-established. Isomers of this ring system, such as the hexahydrofuro[2,3-b]furan (B8680694) core, are crucial components of blockbuster drugs, most notably the HIV protease inhibitor Darunavir. niscpr.res.innih.gov The synthesis of these chiral bicyclic ethers in an enantiomerically pure form is a significant challenge that has attracted considerable synthetic effort. researchgate.netacs.org

The hexahydrofuro[3,4-b]furan scaffold is often accessed from carbohydrate precursors, leveraging their inherent chirality to produce enantiopure building blocks. researchgate.net For example, a flexible and robust synthesis of the core has been developed starting from D-glucofuranose diacetonide. nih.govacs.org The presence of the iodomethyl group in this compound makes it a particularly valuable intermediate. Iodine is an excellent leaving group, rendering the adjacent carbon highly electrophilic and susceptible to attack by a diverse range of nucleophiles. This allows for the facile introduction of various side chains and functionalities, enabling the construction of libraries of complex analogues for biological screening. This strategic positioning as an activated building block makes it a powerful tool for chemists aiming to synthesize novel molecules with tailored properties, even if its incorporation into a specific natural product is yet to be reported. The versatility of furan-based synthons in general underscores the potential of this specific derivative in future synthetic campaigns. numberanalytics.comrsc.org

Integration of Hexahydrofuro[3,4-b]furan Scaffolds in the Design of Chemical Probes and Ligands for Molecular Targets

The rigid, conformationally constrained nature of the hexahydrofuro[3,4-b]furan scaffold makes it an attractive design element for ligands targeting specific biomolecules. By mimicking the structure of natural sugars like ribose, but with reduced conformational flexibility, this motif can enhance binding affinity and selectivity for target proteins.

A prominent example of this strategy is the development of tetrahydrofuro[3,4-b]furan nucleoside analogues as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). researchgate.netnih.govacs.org PRMT5 is a key enzyme involved in various cellular processes, and its dysregulation is implicated in the progression of multiple cancers, making it a high-value therapeutic target. nih.govacs.org In this context, the hexahydrofuro[3,4-b]furan core serves as a bioisostere of the ribose ring in natural nucleosides.

Researchers have developed a robust synthetic strategy to access these analogues, featuring a key Wolfe type carboetherification to construct the bicyclic core. nih.govacs.org Subsequent late-stage glycosylation allows for the installation of various nucleobases. Profiling of these compounds revealed potent and cellularly active PRMT5 inhibition. For instance, one key analogue demonstrated a biochemical IC₅₀ of just 0.8 nM against the PRMT5-MEP50 complex and a cell proliferation EC₅₀ of 15 nM in Z138 cancer cells. researchgate.netacs.org This work highlights how the unique stereochemical and conformational properties of the hexahydrofuro[3,4-b]furan scaffold can be exploited to create highly effective and selective enzyme inhibitors for therapeutic applications. researchgate.netnih.gov

Table 1: Biological Activity of a Lead Tetrahydrofuro[3,4-b]furan Nucleoside Analogue as a PRMT5 Inhibitor researchgate.netnih.govacs.org
AssayTarget/Cell LinePotency
Biochemical InhibitionPRMT5-MEP50 ComplexIC₅₀ = 0.8 nM
Target EngagementMCF-7 CellsEC₅₀ = 3 nM
Cell ProliferationZ138 CellsEC₅₀ = 15 nM

Development of Novel Lead Structures for Agrochemical Research via Targeted Synthesis

In the search for new herbicides with novel modes of action to combat the growing problem of weed resistance, the hexahydrofuro[3,4-b]furan scaffold has emerged as a promising lead structure. nih.gov Researchers have identified a series of substituted hexahydrofuro[3,4-b]furans as a new class of potent bicyclic herbicides. nih.govglobalauthorid.com

These compounds were designed based on scaffold hopping concepts and molecular modeling studies and were found to act by inhibiting acyl-acyl carrier protein (ACP) thioesterases (FATs). nih.govnih.gov These enzymes are critical in plant fatty acid biosynthesis, and their inhibition leads to a depletion of essential acyl lipids, ultimately resulting in plant death. researchgate.netmdpi.com This represents a valuable mode of action for controlling commercially important grass weeds.

Extensive structure-activity relationship (SAR) studies were conducted, revealing that ortho-substituted aryloxy side chains on the hexahydrofuro[3,4-b]furan core are key for high efficacy. nih.gov Greenhouse trials demonstrated that optimized compounds display excellent control of both cold and warm-season grass-weed species when applied pre-emergence. nih.govresearchgate.net Notably, some of these novel inhibitors showed promising efficacy against weeds that are typically difficult to control, highlighting the potential of this chemical class to provide new solutions for farmers. nih.gov

Table 2: Pre-Emergence Herbicidal Efficacy (%) of a Representative Hexahydrofuro[3,4-b]furan-Based Inhibitor (Compound 10i) researchgate.net
Weed SpeciesCommon NameEfficacy at 320 g/haEfficacy at 80 g/ha
Digitaria sanguinalis (DIGSA)Large crabgrass100%90%
Echinochloa crus-galli (ECHCG)Barnyard grass100%95%
Lolium rigidum (LOLRI)Rigid ryegrass100%98%

Potential Exploitation in Advanced Materials Science Based on Fused Furan (B31954) Properties

While the aromatic furan ring is widely explored in materials science for creating π-conjugated systems for optoelectronics, these properties are not inherent to the saturated hexahydrofuro[3,4-b]furan scaffold. researchgate.netwikipedia.org However, the potential of this saturated bicyclic ether in advanced materials science lies in its distinct structural characteristics: it is a rigid, chiral, and often bio-derived building block. gatech.edu

The increasing demand for sustainable materials has driven research into polymers derived from renewable biomass. nih.gov Since the hexahydrofuro[3,4-b]furan core can be synthesized from carbohydrates, it represents a bio-based monomer. researchgate.net Its rigid and bicyclic nature is of particular interest in polymer chemistry. Incorporation of such constrained structures into polymer backbones, for instance in polyesters or polyethers, can significantly increase the glass transition temperature (Tg) and enhance the thermal and mechanical stability of the resulting material. acs.org

Although the direct application of this compound in materials is not yet well-established, its potential as a specialty monomer is considerable. The iodomethyl group could be converted into other functional groups, such as hydroxyls or carboxylic acids, which are suitable for polymerization reactions. The resulting polymers would possess a unique microstructure imparted by the bicyclic ether, potentially leading to materials with novel properties suitable for high-performance applications. This remains a nascent but promising area for future research, aligning with the broader trend of creating advanced, sustainable materials from bio-based building blocks. gatech.edu

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(Iodomethyl)hexahydrofuro[3,4-b]furan, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves iodocyclization or nucleophilic substitution reactions. For example, electrophilic iodocyclization (e.g., using iodine or HI) can introduce the iodomethyl group to a preformed hexahydrofuro[3,4-b]furan scaffold . Optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., methanol/water mixtures) is critical to minimize side reactions like β-elimination. Post-synthesis purification via column chromatography or recrystallization is recommended, with yields monitored by quantitative ¹H NMR or GC analysis (e.g., >98% ee verification as in ) .

Q. How is the stereochemical integrity of this compound validated during synthesis?

  • Methodological Answer : Chiral HPLC or GC coupled with polarimetric analysis is used to confirm enantiomeric excess (e.g., >98% ee as in ). X-ray crystallography (as demonstrated for structurally related hexasubstituted dihydrofurans in ) can resolve absolute configurations. Comparative ¹H/¹³C NMR data with known stereoisomers (e.g., diastereomeric splitting patterns) further validate stereochemistry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution MS (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns (e.g., iodomethyl proton resonances at δ 3.2–3.5 ppm). IR spectroscopy detects C-I stretching (~500 cm⁻¹). For crystal structure validation, single-crystal X-ray diffraction (as in ) is definitive .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodomethyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 reactions. Solvent effects (e.g., methanol vs. DMF) are incorporated via Polarizable Continuum Models (PCM). These studies guide solvent/catalyst selection to enhance reaction rates and regioselectivity .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during functionalization?

  • Methodological Answer : Controlled experiments under varying temperatures (e.g., 0°C vs. reflux) and catalyst loads (e.g., Pd/C or CuI) differentiate kinetic vs. thermodynamic pathways. For example, low temperatures favor kinetic products like iodomethyl adducts, while higher temperatures may promote elimination (e.g., forming alkenes). Monitoring via TLC or in-situ IR validates pathway dominance .

Q. How does the hexahydrofuro[3,4-b]furan scaffold influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : Stability studies in pH-adjusted solutions (e.g., HCl/NaOH) with LC-MS tracking reveal degradation products. The fused furan rings exhibit strain-induced reactivity; for instance, acid-catalyzed ring-opening may occur at the ether oxygen. Comparative studies with non-iodinated analogs (e.g., methoxy derivatives in ) isolate the iodomethyl group’s impact .

Q. What intermolecular interactions dominate in the crystal packing of this compound?

  • Methodological Answer : X-ray crystallography (as in ) identifies halogen bonding (C-I⋯O/N) and van der Waals interactions. Hirshfeld surface analysis quantifies contact contributions (e.g., Br⋯Br interactions in related structures). These insights inform co-crystallization strategies for improved solubility or bioavailability .

Q. How does this compound compare structurally and functionally to sulfonated hexahydrofurofurans (e.g., bis(4-methylbenzenesulfonate) derivatives)?

  • Methodological Answer : A comparative table highlights key differences:
FeatureThis compoundSulfonated Analogs ( )
ReactivitySN2-prone iodomethyl groupNucleophilic sulfonate substitution
SolubilityModerate in polar aprotic solventsHigh in aqueous solutions
Biological ActivityLimited data; potential enzyme inhibitionHerbicidal activity demonstrated

Such comparisons guide targeted modifications for specific applications .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental NMR chemical shifts?

  • Methodological Answer : Calibrate computational models by adjusting solvent parameters (e.g., using CDCl3 in PCM). Systematic benchmarking against experimental data (e.g., ’s NMR assignments) refines dihedral angle constraints. Outliers may indicate unaccounted conformational dynamics or solvent-solute interactions .

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